molecular formula C12H15Cl2NO B185069 N-(3,4-dichlorophenyl)-2-ethylbutanamide CAS No. 6429-74-9

N-(3,4-dichlorophenyl)-2-ethylbutanamide

Katalognummer B185069
CAS-Nummer: 6429-74-9
Molekulargewicht: 260.16 g/mol
InChI-Schlüssel: IOFUMEIXOCLOEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-2-ethylbutanamide, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as arthritis. It was first approved for use in the United States in 1991. The chemical structure of Etodolac is shown below:

Wirkmechanismus

N-(3,4-dichlorophenyl)-2-ethylbutanamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by blocking the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. There are two types of COX enzymes, COX-1 and COX-2. N-(3,4-dichlorophenyl)-2-ethylbutanamide selectively inhibits COX-2, which is responsible for inflammation and pain.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. N-(3,4-dichlorophenyl)-2-ethylbutanamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dichlorophenyl)-2-ethylbutanamide has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are also some limitations to its use in lab experiments. N-(3,4-dichlorophenyl)-2-ethylbutanamide has a relatively short half-life, which means that it may need to be administered multiple times over the course of an experiment. It may also have off-target effects, which could confound the results of an experiment.

Zukünftige Richtungen

There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-ethylbutanamide. One area of interest is its potential use in the treatment of cancer. N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to reduce the production of beta-amyloid, which is a key component of the plaques that are found in the brains of Alzheimer's patients. Further research is needed to determine its potential use in humans. Finally, there is also interest in developing new derivatives of N-(3,4-dichlorophenyl)-2-ethylbutanamide that may have improved efficacy and reduced off-target effects.

Synthesemethoden

The synthesis of N-(3,4-dichlorophenyl)-2-ethylbutanamide involves the reaction of 3,4-dichlorobenzoyl chloride and 2-ethylbutyric acid in the presence of a base such as triethylamine. The reaction yields N-(3,4-dichlorophenyl)-2-ethylbutanamide as a white crystalline solid. The synthesis method is shown below:

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorophenyl)-2-ethylbutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. N-(3,4-dichlorophenyl)-2-ethylbutanamide has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.

Eigenschaften

CAS-Nummer

6429-74-9

Produktname

N-(3,4-dichlorophenyl)-2-ethylbutanamide

Molekularformel

C12H15Cl2NO

Molekulargewicht

260.16 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-2-ethylbutanamide

InChI

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI-Schlüssel

IOFUMEIXOCLOEH-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Kanonische SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.